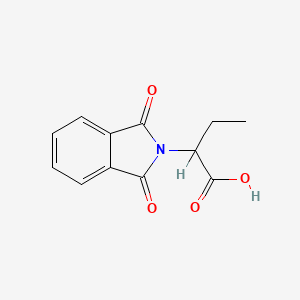

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid

Descripción

Propiedades

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-9(12(16)17)13-10(14)7-5-3-4-6-8(7)11(13)15/h3-6,9H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWCIQUEFSJOJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80322358 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35340-62-6 | |

| Record name | 35340-62-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Condensation of Phthalic Anhydride with Amino Acids

The most documented and reliable method for preparing 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid involves the condensation of phthalic anhydride with an appropriate amino acid, specifically 2-aminobutanoic acid (also known as α-aminobutyric acid). The general reaction scheme is as follows:

- Reactants : Phthalic anhydride and 2-aminobutanoic acid

- Solvent : Glacial acetic acid

- Conditions : Heating at 100 °C for approximately 3 hours

- Workup : Quenching with water, pH adjustment to 6-8 using 0.1 M NaOH, extraction with dichloromethane, washing with saturated sodium bicarbonate solution and water, followed by drying.

This method leads to the formation of the isoindolylbutanoic acid compound with high purity and excellent yield.

Reaction Details and Yield

| Parameter | Details |

|---|---|

| Phthalic Anhydride | 450 mg (2.0 mmol) |

| 2-Aminobutanoic Acid | 206 mg (2.0 mmol) |

| Solvent | Glacial acetic acid (10 mL) |

| Temperature | 100 °C |

| Reaction Time | 3 hours |

| pH Adjustment | 6-8 (using 0.1 M NaOH) |

| Extraction Solvent | Dichloromethane (3 × 10 mL) |

| Yield | 96.7% (confirmed by LC-MS and 1H-NMR) |

| Product Form | Yellow solid |

This procedure was reported in a patent (CN109867661, 2019) and verified by analytical methods confirming the expected intermediate compound with a high yield of 96.7%.

Alternative Preparation Notes

While the primary method involves phthalic anhydride and 2-aminobutanoic acid, related derivatives such as 4-bromophthalic anhydride reacting with 4-aminobutyric acid have been synthesized under similar conditions, indicating the robustness of the condensation approach to form isoindole derivatives with carboxylic acid side chains.

Analytical Confirmation of Product

The product identity and purity are confirmed by:

- Liquid Chromatography-Mass Spectrometry (LC-MS)

- Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy

These techniques verify the molecular structure and confirm the absence of significant impurities, supporting the efficiency of the synthetic method.

Summary Table of Preparation Method

| Step No. | Process Step | Conditions/Details | Outcome/Yield |

|---|---|---|---|

| 1 | Mixing reactants | Phthalic anhydride + 2-aminobutanoic acid in glacial acetic acid | Homogeneous mixture |

| 2 | Heating | 100 °C for 3 hours | Ring closure and condensation |

| 3 | Quenching | Addition of water | Reaction stopped |

| 4 | pH Adjustment | NaOH solution to pH 6-8 | Neutralization |

| 5 | Extraction | Dichloromethane (3x) | Separation of product |

| 6 | Washing and Drying | Saturated NaHCO3, water, drying | Pure yellow solid |

| 7 | Characterization | LC-MS, 1H-NMR | Confirmed structure |

| 8 | Yield | - | 96.7% |

Research Findings and Notes

- The reaction is straightforward, involving nucleophilic attack of the amino group on the anhydride, followed by cyclization to form the isoindole ring.

- Glacial acetic acid serves both as solvent and catalyst, facilitating the ring closure.

- The reaction temperature (100 °C) and time (3 hours) are optimized for maximum yield without decomposition.

- The pH adjustment step is critical to isolate the acid form of the product.

- Extraction and washing steps ensure removal of unreacted starting materials and by-products.

- The method is scalable and reproducible, suitable for laboratory synthesis and potentially industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism .

Comparación Con Compuestos Similares

The following analysis compares 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid with structurally related phthalimide derivatives, focusing on molecular features, physicochemical properties, and biological activities.

Structural Analogs and Modifications

Table 1: Key Structural Analogs and Their Properties

Functional Group Influences

- Carboxylic Acid vs. Succinic Acid (Dioic Acid): The target compound’s single carboxylic acid group (butanoic acid) confers moderate acidity (pKa ~4.8) compared to the more polar and acidic succinic acid derivative (C₁₂H₉NO₆), which has two carboxylic acid groups . This difference impacts solubility and protein-binding interactions.

Brominated Derivative:

Bromination at position 4 introduces steric bulk and alters reactivity. The bromine atom facilitates nucleophilic substitution, making this derivative a key intermediate for further functionalization .- Sulfonamide and Methylsulfonyl Groups: The sulfonamide group in C₁₄H₁₀N₂O₄S enhances hydrogen-bonding capacity and is associated with anticancer activity . The methylsulfonyl group in C₁₃H₁₃NO₆S increases polarity, improving aqueous solubility and enabling interactions with charged residues in biological targets .

- Halogenation (Tetraiodo Substitution): Tetraiodo substitution on the phthalimide ring (C₁₁H₅I₄NO₄) significantly boosts molecular weight and enhances binding to kinases like CK2 via halogen bonding, achieving submicromolar inhibitory activity .

Physicochemical Properties

- Solubility:

The methylsulfonyl and sulfonamide derivatives exhibit higher aqueous solubility than the parent compound due to enhanced polarity . - Acidity: Succinic acid analogs (C₁₂H₉NO₆) have lower pKa values (≈2.8 for each carboxylic acid group) compared to the target compound’s single carboxylic acid (pKa ≈4.8) .

Actividad Biológica

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on recent studies and findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₂H₁₁N₃O₄

- Molecular Weight : 251.23 g/mol

The structure features an isoindole core with dioxo substituents, which are significant for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of isoindole derivatives, including this compound. A notable study demonstrated that derivatives of this compound exhibited potent anti-proliferative effects against various cancer cell lines such as SK-BR-3, MDA-MB-231, and HCT-116. The mechanism involves the induction of apoptosis through reactive oxygen species (ROS) generation and inhibition of thioredoxin reductase (TrxR) activity, leading to the activation of pro-apoptotic proteins like Bax and cleaved-caspase 3 .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

- Induction of Apoptosis : The compound enhances ROS levels which trigger apoptotic pathways.

- Inhibition of TrxR : By inhibiting this enzyme, the compound disrupts redox balance in cancer cells.

- Activation of Apoptotic Proteins : Increased expression of Bax and activation of caspases lead to programmed cell death.

Data Summary

| Biological Activity | Cell Lines Tested | Mechanism | Key Findings |

|---|---|---|---|

| Antitumor | SK-BR-3, MDA-MB-231, HCT-116 | Induction of apoptosis via ROS increase | Potent anti-proliferative effects observed |

| SW480, Ovcar-3 | Inhibition of TrxR | Enhanced apoptotic signaling in sensitive cell lines |

Case Studies

One significant case study focused on the application of isoindole derivatives in cancer therapy. Researchers synthesized a series of compounds related to this compound and evaluated their effects on tumor growth in vivo. The results indicated a marked reduction in tumor size compared to control groups, emphasizing the therapeutic potential of these compounds in oncology .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction conditions. Key parameters include:

- Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate cyclization but risk side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while protic solvents (e.g., ethanol) may improve crystallization .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can stabilize transition states during isoindole ring formation .

- Reaction Time : Monitor via TLC or HPLC to avoid over-reaction, which degrades purity.

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., C=O bond distances ~1.21 Å, dihedral angles between isoindole and butanoic acid groups ~67°) to confirm stereochemistry .

- NMR Spectroscopy : ¹H NMR detects protons adjacent to electron-withdrawing groups (e.g., isoindole dioxo protons at δ 7.6–8.2 ppm; carboxylic acid proton at δ 12–13 ppm) .

- FT-IR : Confirms carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with compound concentrations ≤100 µg/mL .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Dose-Response Curves : Test logarithmic dilutions (0.1–100 µM) to establish potency thresholds .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo biological activity data be resolved for this compound?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors. Strategies include:

- Metabolic Stability Assays : Incubate the compound with liver microsomes to assess CYP450-mediated degradation .

- Bioavailability Studies : Measure plasma concentration-time profiles in animal models (e.g., rodents) via LC-MS/MS .

- Prodrug Design : Modify the carboxylic acid group (e.g., esterification) to enhance membrane permeability .

Q. What advanced computational methods predict the interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2) or receptors. Focus on hydrogen bonds between the carboxylic acid group and active-site residues .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns trajectories) to assess binding stability and conformational changes .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on isoindole) with activity data to guide structural optimization .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

Methodological Answer:

- pH-Dependent Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC. Carboxylic acid groups may hydrolyze under acidic conditions .

- Thermal Gravimetric Analysis (TGA) : Determine decomposition temperatures (Td) to assess handling and storage requirements .

- Light Exposure Tests : UV-Vis spectroscopy tracks photodegradation; use amber vials if λmax < 400 nm .

Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

Methodological Answer:

- Flow Chemistry : Continuous reactors improve heat/mass transfer during exothermic steps (e.g., cyclization) .

- Purification Optimization : Use preparative HPLC with C18 columns and gradient elution (water:acetonitrile + 0.1% TFA) for >98% purity .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FT-IR probes) for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.